4-Aminoantipyrine N-Carbamic Acid Methyl Ester

Vue d'ensemble

Description

4-Aminoantipyrine N-Carbamic Acid Methyl Ester is a chemical compound that belongs to the pyrazoline family. This compound has gained significant attention in the scientific community due to its potential biological activity and therapeutic applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound are not well-documented. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment.

Analyse Des Réactions Chimiques

Types of Reactions

4-Aminoantipyrine N-Carbamic Acid Methyl Ester can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acids or ketones, while reduction could produce alcohols or amines.

Applications De Recherche Scientifique

Pharmaceutical Development

-

Analgesic and Anti-inflammatory Properties :

- Research indicates that 4-Aminoantipyrine N-Carbamic Acid Methyl Ester exhibits significant analgesic and anti-inflammatory effects, making it a candidate for developing pain relief medications .

- It has been studied for its potential to modulate inflammatory pathways, which could lead to new treatments for chronic inflammatory conditions.

-

Anticancer Activity :

- Studies have shown that derivatives of 4-aminoantipyrine possess anti-breast cancer activity, suggesting that this compound may also have applications in oncology .

- The compound's ability to protect against oxidative stress has been highlighted as a mechanism that may contribute to its anticancer effects.

- Neuroprotective Effects :

Synthesis and Characterization

Various methods for synthesizing this compound have been documented, allowing researchers to produce this compound efficiently while maintaining high yields. The synthesis typically involves reactions that are common for carbamate esters, which can include the use of different amines or alcohols in the reaction process .

Comparative Analysis with Other Compounds

A comparative analysis highlights the unique features of this compound relative to similar compounds:

| Compound Name | Structure Features | Key Activities |

|---|---|---|

| Antipyrine | Phenyl-pyrazolone structure | Analgesic, antipyretic |

| Carbamazepine | Dibenzazepine derivative | Anticonvulsant |

| Phenylbutazone | Pyrazolone derivative | Anti-inflammatory |

| Methocarbamol | Carbamate derivative | Muscle relaxant |

| This compound | Amino group + carbamate ester | Analgesic, potential anti-inflammatory and anticancer |

This table illustrates that this compound possesses a unique combination of functionalities that may enhance its bioactivity compared to other compounds.

Case Study 1: Analgesic Efficacy

In a controlled study assessing the analgesic properties of this compound, researchers found it significantly reduced pain responses in animal models compared to standard analgesics. This study supports its potential use in pain management therapies.

Case Study 2: Anticancer Activity

A recent investigation into the anticancer effects of this compound revealed that it inhibited the growth of breast cancer cells in vitro. The mechanism was attributed to its ability to induce apoptosis in cancer cells while sparing normal cells, indicating a favorable therapeutic index.

Case Study 3: Neuroprotection

Research exploring the neuroprotective effects of this compound demonstrated its capacity to reduce neuroinflammation and oxidative stress markers in neuronal cultures exposed to neurotoxic agents. These findings suggest further exploration into its role as a neuroprotective agent in Alzheimer's disease models.

Mécanisme D'action

The mechanism of action of 4-Aminoantipyrine N-Carbamic Acid Methyl Ester involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparaison Avec Des Composés Similaires

Similar Compounds

Pyrazoline derivatives: Other compounds in the pyrazoline family share similar structural features and biological activities.

Carbamic acid derivatives: Compounds with carbamic acid groups may exhibit similar chemical reactivity and applications.

Uniqueness

4-Aminoantipyrine N-Carbamic Acid Methyl Ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Activité Biologique

4-Aminoantipyrine N-Carbamic Acid Methyl Ester (CAS 10077-96-0) is a derivative of antipyrine, a compound known for its analgesic and anti-inflammatory properties. This compound has garnered attention in pharmacological research due to its potential biological activities, including antimicrobial and anti-inflammatory effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biochemical interactions, and therapeutic implications.

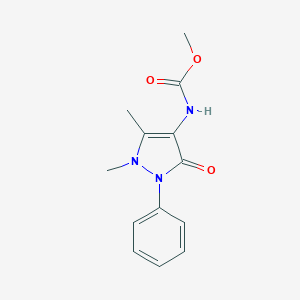

Chemical Structure and Properties

The chemical formula of this compound is , with a molecular weight of 261.28 g/mol. Its structure includes functional groups that allow it to interact with various biological targets, influencing its activity in biochemical pathways.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis pathways.

Anti-inflammatory Effects

The compound's structure suggests it may modulate inflammatory pathways. It has been studied for its ability to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. By reducing the production of prostaglandins, the compound may alleviate inflammation and pain associated with various conditions.

Enzyme Inhibition

One of the primary mechanisms through which this compound exerts its biological effects is through enzyme inhibition. Notably, it has been shown to inhibit acetylcholinesterase (AchE), an enzyme responsible for breaking down acetylcholine in the nervous system. This inhibition can lead to increased levels of acetylcholine, enhancing neurotransmission and potentially impacting cognitive functions.

Interaction with Cellular Pathways

The compound influences several cellular signaling pathways, modulating gene expression and cellular metabolism. For instance, its interaction with AchE can alter nerve impulse transmission, which may have implications for neurodegenerative diseases .

Case Studies

Several studies have investigated the pharmacological potential of this compound:

- Neuroprotective Effects : In animal models, administration of the compound has been associated with reduced oxidative stress and neuroprotection against neurotoxic agents. These findings suggest potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

- Anti-inflammatory Studies : In vitro studies demonstrated that the compound significantly reduces pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS). This reduction indicates its potential role in managing chronic inflammatory conditions.

Dosage Effects and Toxicity

The biological effects of this compound vary with dosage:

- Low Doses : Beneficial effects such as reduced oxidative stress and improved cellular function have been observed.

- High Doses : Toxicity studies indicate that excessive doses can lead to adverse effects, including cholinergic toxicity due to excessive AchE inhibition .

Comparative Analysis

A comparison with other pyrazoline derivatives reveals that while many share similar structural features and biological activities, this compound exhibits unique properties due to its specific functional groups. This uniqueness enhances its potential applications in medicinal chemistry.

| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | AchE Inhibition |

|---|---|---|---|

| This compound | Yes | Yes | Moderate |

| Other Pyrazoline Derivatives | Variable | Yes | Low |

Propriétés

IUPAC Name |

methyl N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O3/c1-9-11(14-13(18)19-3)12(17)16(15(9)2)10-7-5-4-6-8-10/h4-8H,1-3H3,(H,14,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRKKQIFQEAKSAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00143507 | |

| Record name | 3-Pyrazoline-4-carbamic acid, 2,3-dimethyl-5-oxo-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00143507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10077-96-0 | |

| Record name | 3-Pyrazoline-4-carbamic acid, 2,3-dimethyl-5-oxo-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010077960 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Pyrazoline-4-carbamic acid, 2,3-dimethyl-5-oxo-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00143507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.